molecular formula C11H14F2O3 B12562826 Ethyl 4-ethenyl-3,3-difluoro-2-oxohept-6-enoate CAS No. 183580-64-5

Ethyl 4-ethenyl-3,3-difluoro-2-oxohept-6-enoate

Cat. No.: B12562826
CAS No.: 183580-64-5
M. Wt: 232.22 g/mol
InChI Key: YIGQVBGFMQNUBF-UHFFFAOYSA-N
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Description

Ethyl 4-ethenyl-3,3-difluoro-2-oxohept-6-enoate is a chemical compound with the molecular formula C9H12F2O3 It is characterized by the presence of both ethenyl and difluoro groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-ethenyl-3,3-difluoro-2-oxohept-6-enoate typically involves multi-step organic reactions. One common method includes the reaction of ethyl acetoacetate with difluoroethylene under controlled conditions. The reaction is often catalyzed by a base such as sodium ethoxide, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-ethenyl-3,3-difluoro-2-oxohept-6-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: The difluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can facilitate substitution reactions.

Major Products

The major products formed from these reactions include difluorinated carboxylic acids, reduced alkanes, and substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 4-ethenyl-3,3-difluoro-2-oxohept-6-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 4-ethenyl-3,3-difluoro-2-oxohept-6-enoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoro groups enhance the compound’s ability to form stable intermediates, facilitating various chemical transformations. The ethenyl group can participate in addition reactions, further diversifying the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3,3-difluoro-2-oxohept-6-enoate: Similar structure but lacks the ethenyl group.

    Ethyl 4,4-difluoro-3-oxobutanoate: Contains difluoro and oxo groups but differs in the carbon chain length and position of functional groups.

    Ethyl 2-oxohept-6-enoate: Similar backbone but without the difluoro groups.

Properties

CAS No.

183580-64-5

Molecular Formula

C11H14F2O3

Molecular Weight

232.22 g/mol

IUPAC Name

ethyl 4-ethenyl-3,3-difluoro-2-oxohept-6-enoate

InChI

InChI=1S/C11H14F2O3/c1-4-7-8(5-2)11(12,13)9(14)10(15)16-6-3/h4-5,8H,1-2,6-7H2,3H3

InChI Key

YIGQVBGFMQNUBF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C(C(CC=C)C=C)(F)F

Origin of Product

United States

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